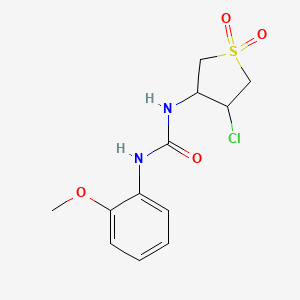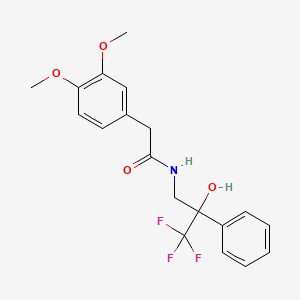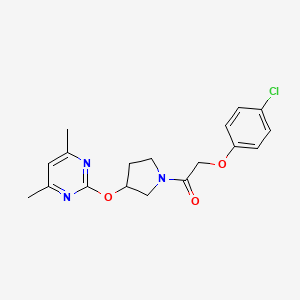
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, also known as CPMU, is a chemical compound with potential applications in scientific research. CPMU is a urea derivative and has been synthesized through various methods.
Mecanismo De Acción
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea selectively activates the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. The sigma-1 receptor modulates various physiological processes, including calcium homeostasis, neurotransmitter release, and oxidative stress. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to increase the binding of the sigma-1 receptor to the inositol 1,4,5-trisphosphate receptor, which leads to the release of calcium from the endoplasmic reticulum. This calcium release activates various downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. In addition, 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several advantages for lab experiments. It is a selective sigma-1 receptor agonist, which allows for the specific activation of this receptor. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are some limitations to the use of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea in lab experiments. It is a relatively new compound, and its long-term safety has not been fully established. In addition, the mechanism of action of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is complex and not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. One potential direction is the use of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea as a tool to study the role of the sigma-1 receptor in various physiological processes, including pain modulation, neuroprotection, and synaptic plasticity. Another potential direction is the development of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea derivatives with improved pharmacokinetic properties and/or selectivity for the sigma-1 receptor. Finally, the use of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea in animal models of neurodegenerative diseases may provide insight into the potential therapeutic applications of this compound.
Métodos De Síntesis
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been synthesized through various methods, including the reaction of 2-chlorobenzoyl isocyanate with 2-pyridinecarboxaldehyde followed by the reaction with phenethylamine. Another method involves the reaction of 2-chlorobenzoyl isocyanate with 2-pyridinecarboxaldehyde followed by the reaction with phenethylamine hydrochloride. The synthesis of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been achieved through the reaction of 2-chlorobenzoyl isocyanate with 2-pyridinecarboxaldehyde followed by the reaction with phenethylamine hydrochloride and sodium hydroxide.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the sigma-1 receptor in the central nervous system. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to selectively activate the sigma-1 receptor, which is involved in various physiological processes, including pain modulation, neuroprotection, and synaptic plasticity. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been used to study the role of the sigma-1 receptor in the regulation of the endoplasmic reticulum stress response.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-19-11-4-5-12-20(19)24-21(26)25(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCNKOEQKVVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)
![N-(4-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2852612.png)
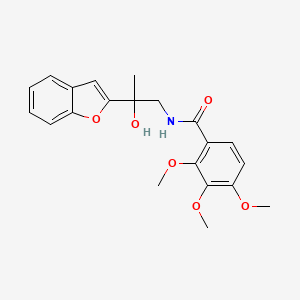
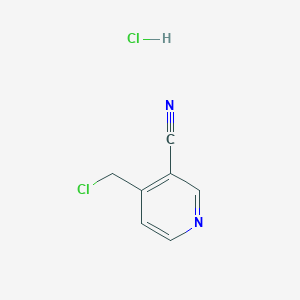
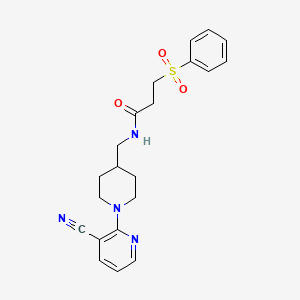
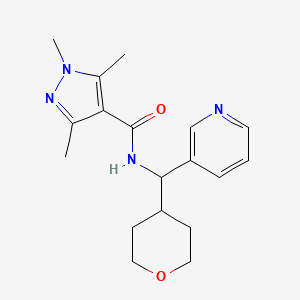
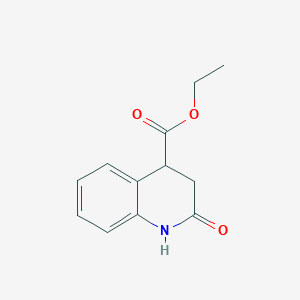

![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
